REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:16][N:15]=[C:14]([CH2:17]Br)[C:13]=2[CH:19]=1>CN(C)C=O>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:16][N:15]=[C:14]([CH2:17][N:3]3[CH:7]=[CH:6][N:5]=[CH:4]3)[C:13]=2[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
276.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
471 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
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4 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
1.57 kg
|
Type
|
reactant
|
Smiles
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ClC=1C=CC2=C(C(=NO2)CBr)C1
|
Name
|
|
Quantity
|
3 L
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Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting suspension is stirred for 1 hour at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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After the addition
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Type
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CUSTOM
|
Details
|
from 24° C. to 68° C
|
Type
|
ADDITION
|
Details
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On completion of this addition
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred
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Type
|
TEMPERATURE
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Details
|
heated at 90° C. for 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed in vacuo
|
Type
|
WASH
|
Details
|
The resulting suspension is washed with water (2×2 L), which
|
Type
|
DISSOLUTION
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Details
|
dissolves the solid material
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic solution is then dried over anhydrous sodium sulfate (1 kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NO2)CN2C=NC=C2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |